![molecular formula C21H19N3OS B2840693 3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893980-98-8](/img/structure/B2840693.png)

3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, such as imidazo[2,1-b]thiazines, has been reported in the literature . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied . A simple option for the synthesis of related compounds involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of a base .Molecular Structure Analysis

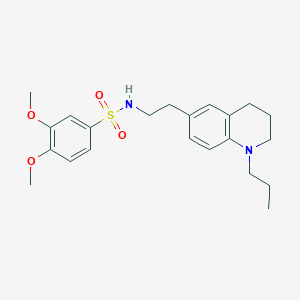

The molecular structure of 3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is characterized by the presence of an imidazo[2,1-b]thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

DNA Interaction and Chromosomal Analysis

The synthetic dye Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, provides insights into DNA interactions that could be relevant for compounds like 3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide. Hoechst derivatives, including those with benzimidazole groups, are used in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content, highlighting potential applications in genetic research and cytometry (Issar & Kakkar, 2013).

Synthesis and Biological Activities of Heterocyclic Compounds

The synthesis and biological applications of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines indicate the versatility of heterocyclic compounds in medicinal chemistry. These compounds have been explored for their anticancer, antiviral, and antimicrobial properties, suggesting that similar structural compounds like 3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide could also possess significant biological activities (Ibrahim, 2011).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those with benzimidazole and thiazole rings, have been reviewed for their antitumor activities. These compounds, some of which have progressed to preclinical testing, demonstrate the potential of heterocyclic compounds in the search for new anticancer drugs. This suggests that compounds with imidazole and thiazole functionalities could be promising candidates for antitumor drug development (Iradyan et al., 2009).

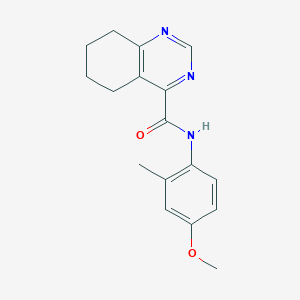

Optoelectronic Applications of Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. This suggests potential applications of similar compounds in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

特性

IUPAC Name |

3,5-dimethyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-13-7-14(2)9-17(8-13)20(25)22-18-6-4-5-16(10-18)19-11-24-15(3)12-26-21(24)23-19/h4-12H,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWMBNZSHQLXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)

![4-(diethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2840617.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2840619.png)

![N-[(4-chlorophenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2840621.png)

![7-(azepan-1-yl)-3-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2840622.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2840623.png)

![3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840624.png)

![N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B2840627.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2840631.png)